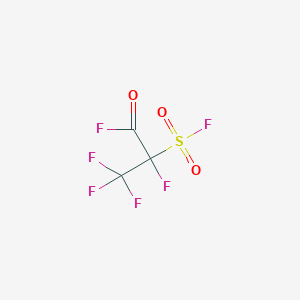
1-Cyclopentyl-1H-pyrrole
Overview
Description
“1-Cyclopentyl-1H-pyrrole” is a chemical compound with the molecular weight of 179.22 . It is also known as “this compound-2-carboxylic acid” with the CAS Number: 1153318-28-5 . It is typically stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not clearly documented in the search results .Scientific Research Applications
1. Sensor Applications
- Electrochemical Sensor for Anions : A study describes the synthesis of a calix[4]pyrrole containing a ferrocene moiety, which binds to anions like fluoride, chloride, and dihydrogen phosphate. This compound exhibits potential as an electrochemical sensor for anions, utilizing CH⋯anion hydrogen bonds (Gale et al., 2001).
2. Material Science Applications
- Organic Corrosion Inhibitors : Pyrrole derivatives have been identified as effective organic inhibitors for carbon steel corrosion in acidic media. Studies show these compounds can protect steel surfaces via a chemisorption process (Zarrouk et al., 2015).
- Graphene Oxide Composite Electrode : Research on a cyclodextrin-modified pyrrole monomer suggests its use in the development of graphene oxide-polypyrrole composite electrodes, with applications in biosensing, specifically for dopamine detection (Fritea et al., 2015).
3. Pharmaceutical Applications
- Anti-inflammatory Activity : Pyrrole scaffolds, due to their pharmacological activities, have been synthesized and screened for anti-inflammatory effects. Certain derivatives exhibited potent activity in reducing inflammation (Dholakia, 2023).
- Antitumoral Activity : (1H)-pyrroles have been identified as histone deacetylase inhibitors with potential antitumoral properties. These compounds can induce acetylation of histones and decrease the viability of cancer cells (Zubia et al., 2009).
4. Catalysis and Synthesis
- Synthesis of Pyrroles : Pyrroles are synthesized using various chemical reactions, including silver-catalyzed 1,3-dipolar cycloaddition and oxidative dehydrogenative aromatization, providing a practical method for creating multisubstituted pyrroles (Liu et al., 2017).
- Catalytic Synthesis : Research demonstrates the catalytic synthesis of various pyrrole derivatives, highlighting the versatility and importance of pyrroles in chemical syntheses (Liao et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWKEURONKRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604206 | |
| Record name | 1-Cyclopentyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
752205-97-3 | |
| Record name | 1-Cyclopentyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2E)-[(diphenylmethyl)imino]acetate](/img/structure/B3357694.png)
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxaldehyde](/img/structure/B3357705.png)
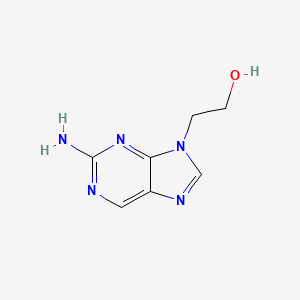
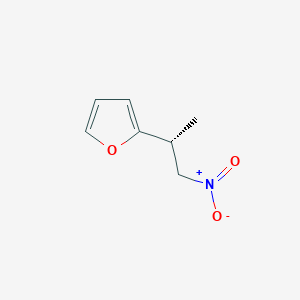
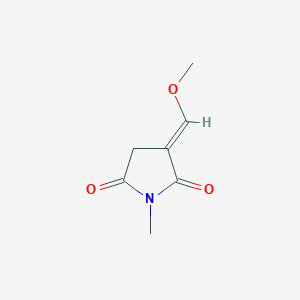


![4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one](/img/structure/B3357753.png)
![3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3357761.png)
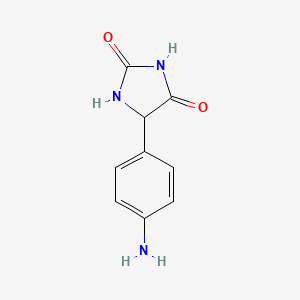
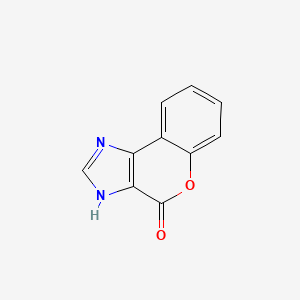
![2-Methylfuro[2,3-b]pyridine](/img/structure/B3357787.png)
![7-Imino-pyrrolo[4,3-b]pyridin-5-one](/img/structure/B3357797.png)
